molecular formula C12H20N2O3S B1392709 Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 392331-35-0

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1392709
CAS No.: 392331-35-0
M. Wt: 272.37 g/mol
InChI Key: BETOZTCFZRPFSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with the molecular formula C12H20N2O3S. This compound is part of the spirocyclic family, characterized by a unique spiro structure where two rings are connected through a single atom. The presence of multiple functional groups, including a tert-butyl ester, a ketone, and a thia-diazaspiro moiety, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations. This method not only improves the scalability of the production process but also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest due to its potential interactions with biological targets, which could lead to the development of new pharmaceuticals .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with various biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)13-9(15)8-18-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETOZTCFZRPFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate

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